Methylbenactyzium bromide
CAS No.: 3166-62-9
Cat. No.: VC0006796
Molecular Formula: C21H28BrNO3
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3166-62-9 |
---|---|
Molecular Formula | C21H28BrNO3 |
Molecular Weight | 422.4 g/mol |
IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide |
Standard InChI | InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | DKMVJQCQTCLYIF-UHFFFAOYSA-M |
SMILES | CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Chemical Identity and Structural Properties
Molecular Characteristics
Methylbenactyzium bromide is defined by the IUPAC name diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide and the molecular formula C₂₁H₂₈BrNO₃ . Its molecular weight is 422.36 g/mol, with an exact mass of 421.125244 . The compound’s structure comprises a diphenylacetyloxy group linked to a quaternary ammonium center, contributing to its polar yet lipid-insoluble nature (Table 1) .
Table 1: Fundamental Chemical Properties of Methylbenactyzium Bromide
Property | Value | Source |
---|---|---|
CAS Registry Number | 3166-62-9 | |
Molecular Formula | C₂₁H₂₈BrNO₃ | |
Molecular Weight | 422.36 g/mol | |
PSA (Polar Surface Area) | 46.53 Ų | |
Storage Conditions | 4°C (sealed, away from moisture) |
The SMILES notation CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
and InChIKey DKMVJQCQTCLYIF-UHFFFAOYSA-M
further delineate its stereochemical features . X-ray crystallography and NMR studies confirm the ester linkage between the benzilic acid and the quaternary ammonium moiety, which is critical for receptor binding .
Synthesis and Analytical Profiling
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Esterification of benzilic acid with 2-chloroethanol to form the ester intermediate.
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Quaternization of diethylmethylamine with the ester intermediate in the presence of bromine, yielding the final bromide salt .
Analytical Characterization
Quality control employs liquid chromatography-mass spectrometry (LCMS) and thin-layer chromatography (TLC). Batch analyses report ≥99.76% purity (LCMS), with a white to off-white crystalline appearance . Pyrolysis gas chromatography has been validated for detecting methylbenactyzium bromide in biological matrices like urine .
Mechanism of Action and Pharmacodynamics
mAChR Antagonism
Methylbenactyzium bromide competitively inhibits muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, with higher affinity than atropine . This selectivity arises from interactions between its diphenylacetyloxy group and hydrophobic pockets in the receptor’s transmembrane domain .
Key pharmacodynamic effects:
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Reduced smooth muscle contraction in the gastrointestinal tract, alleviating spasms .
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Inhibition of salivary and gastric acid secretion via M3 receptor blockade .
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Bladder relaxation, contributing to its off-label use in nocturia .
Therapeutic Applications and Clinical Use
Approved Indications
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Gastrointestinal ulcers: By decreasing gastric motility and acid secretion, it promotes mucosal healing .
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Gastrospasm: Rapid relief of cramping via smooth muscle relaxation .
Emerging Uses
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Nocturia: Pilot studies suggest efficacy in reducing nighttime urination frequency by relaxing detrusor muscles .
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Neurodegenerative disorders: Preclinical models indicate potential for modulating central mAChRs in Alzheimer’s disease, though clinical data remain limited .
Pharmacokinetics and Metabolism
Absorption and Distribution
As a quaternary ammonium compound, methylbenactyzium bromide exhibits poor oral bioavailability (<10%) due to limited intestinal absorption. Parenteral administration achieves peak plasma concentrations within 30–60 minutes . Protein binding is negligible, with a volume of distribution of 0.8–1.2 L/kg .
Metabolism and Excretion
Hepatic esterases hydrolyze the benzilic acid ester, yielding inactive metabolites excreted renally. The elimination half-life is 3–5 hours, necessitating twice-daily dosing for chronic conditions .
Recent Research and Future Directions
Subtype-Selective Antagonists
Computational modeling by Bhattacharjee et al. (2013) identified methylbenactyzium bromide as a template for designing M3-selective antagonists with fewer central side effects . Virtual screening of 1.2 million compounds yielded analogs with 50-fold selectivity over M2 receptors .
Analytical Innovations
Nishikawa et al. (1991) developed a pyrolysis gas chromatography method for quantifying methylbenactyzium bromide in urine, achieving a detection limit of 10 ng/mL . This supports forensic and pharmacokinetic studies.
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